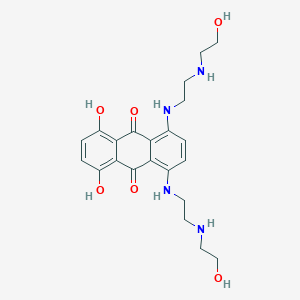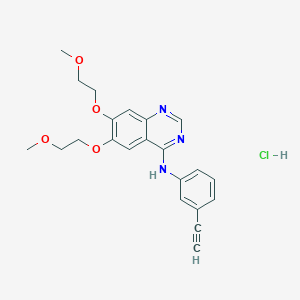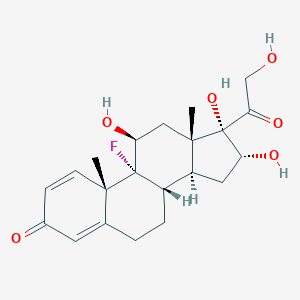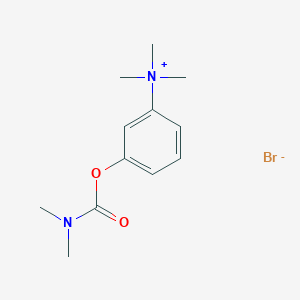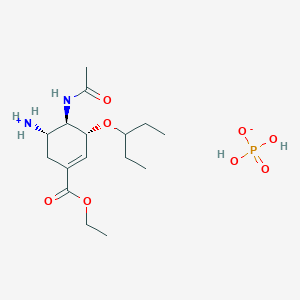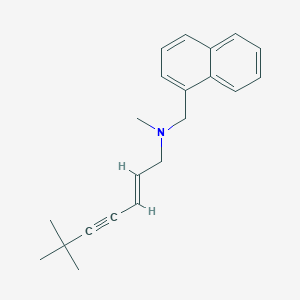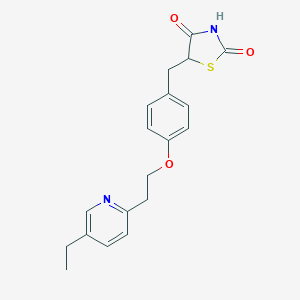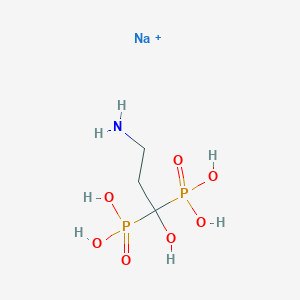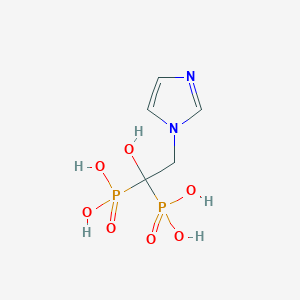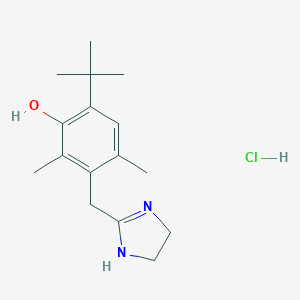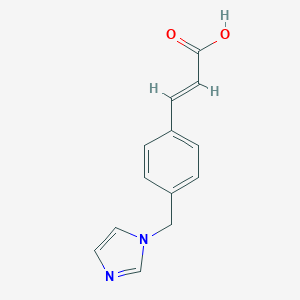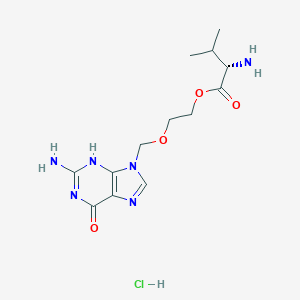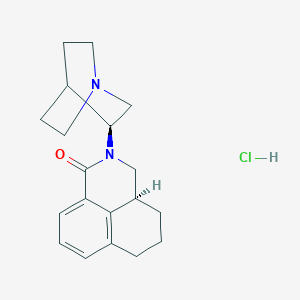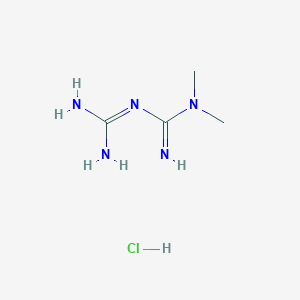
Chlorhydrate de metformine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Metformin hydrochloride, a biguanide antihyperglycemic agent, primarily targets the liver, where it inhibits hepatic gluconeogenesis . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The primary molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .
Mode of Action
Metformin interacts with its targets primarily by decreasing hepatic glucose production and intestinal absorption of glucose . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . Metformin’s interaction with its targets leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .
Biochemical Pathways
Metformin affects multiple biochemical pathways. It activates the AMPK pathway and modulates mitochondrial metabolism, which are considered the two primary mechanisms underlying its diverse beneficial effects . Metformin also affects other metabolic effects, such as immune modulation, suppression of proinflammatory responses, inhibition of oxidative stress, and attenuation of mTOR-mediated cell hypertrophy .
Pharmacokinetics
Metformin hydrochloride is eliminated as unchanged drug in the urine . It is absorbed through the upper small intestine, is concentrated in enterocytes and hepatocytes, circulates essentially unbound, and is eliminated, unchanged, by the kidneys .
Result of Action
The molecular and cellular effects of metformin’s action primarily involve lowering both basal and postprandial plasma glucose . It also exerts beneficial effects in other diseases and conditions, including cardiovascular disorders, cancer, and aging . At the cellular level, metformin alters the cellular redox balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metformin hydrochloride. For instance, high humidity can cause changes in the physical and chemical properties of metformin hydrochloride tablets, leading to a less effective drug . Moreover, metformin hydrochloride is slowly degraded in the environment and has low potential for bioaccumulation . Its photolysis is influenced by environmental factors such as pH, K+, NO3−, Cl−, HCO3−, and fulvic acid .
Applications De Recherche Scientifique
Eflornithine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used to treat African trypanosomiasis and excessive facial hair growth. .
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Analyse Biochimique
Biochemical Properties
Metformin hydrochloride is a biguanide antihyperglycemic agent that interacts with various enzymes and proteins. It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats . Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells . It stimulates glycogen synthesis, delays absorption of glucose in the intestines, and reduces triglyceride levels .
Cellular Effects
Metformin hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . It also inhibits hepatic gluconeogenesis, a process that produces glucose in the liver .
Molecular Mechanism
The molecular mechanism of metformin hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Metformin hydrochloride inhibits complex I, leading to AMPK activation . It also alters cellular redox balance, supporting a redox-dependent mechanism of metformin action .
Temporal Effects in Laboratory Settings
Over time, metformin hydrochloride shows changes in its effects in laboratory settings. It is stable and does not bind to plasma proteins . It is excreted unchanged in the urine
Dosage Effects in Animal Models
The effects of metformin hydrochloride vary with different dosages in animal models . It has been shown to suppress the level of inflammation and degree of pulmonary fibrosis in the lung tissue of the PF animal model
Metabolic Pathways
Metformin hydrochloride is involved in several metabolic pathways. It suppresses hepatic gluconeogenesis, a key metabolic pathway . It also affects the AMP-activated protein kinase (AMPK) pathway and modulates mitochondrial metabolism .
Transport and Distribution
Metformin hydrochloride is transported and distributed within cells and tissues. It is absorbed mainly in the small intestine, with a bioavailability of 55 ± 16% . The drug is eliminated unchanged by the kidney, with an average half-life of 5 hours in individuals with normal renal function .
Subcellular Localization
Current research suggests that metformin hydrochloride may affect multiple cellular processes, indicating that it may be localized to various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of reagents such as methanol and glacial acetic acid in a reversed-phase high-performance liquid chromatography (RP-HPLC) setup .
Industrial Production Methods: Industrial production of eflornithine hydrochloride involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include bromocresol green, bromophenol blue, methyl orange, and bromothymol blue. The reactions are typically carried out in buffered solutions of varying pH levels .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ion-pair complexes can be formed when eflornithine hydrochloride reacts with certain dyes .
Comparaison Avec Des Composés Similaires
- Ethinyl Estradiol/Norethindrone
- Ethinyl Estradiol/Drospirenone
- Aldactone
- Proscar
Comparison: Eflornithine hydrochloride is unique in its mechanism of action as an irreversible inhibitor of ornithine decarboxylase. Unlike other compounds that may target different pathways or have different therapeutic uses, eflornithine hydrochloride specifically inhibits polyamine biosynthesis, making it effective for conditions like African trypanosomiasis and hirsutism .
Propriétés
Numéro CAS |
1115-70-4 |
|---|---|
Formule moléculaire |
C4H12ClN5 |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |
Clé InChI |
OETHQSJEHLVLGH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.Cl |
SMILES isomérique |
CN(C)/C(=N/C(=N)N)/N.Cl |
SMILES canonique |
CN(C)C(=NC(=N)N)N.Cl |
Point d'ébullition |
224.1ºC at 760 mmHg |
melting_point |
223-226 °C 223 - 226 °C |
Key on ui other cas no. |
1115-70-4 15537-72-1 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Numéros CAS associés |
1674364-49-8 |
Durée de conservation |
Stable under recommended storage conditions. /Metformin hydrochloride/ |
Solubilité |
Freely soluble |
Synonymes |
Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |
Pression de vapeur |
7.58X10-5 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
